

Literature review on 4-Allyl-N,N-dimethylaniline

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Compound of Interest

Compound Name: *n,n*-Dimethyl-4-(prop-2-en-1-yl)aniline

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An in-depth technical guide to 4-Allyl-N,N-dimethylaniline, a substituted aromatic amine with potential applications in chemical synthesis and drug discovery. This document details its physicochemical properties, plausible synthetic routes, and prospective biological activities, tailored for researchers, scientists, and drug development professionals.

Core Compound Information

4-Allyl-N,N-dimethylaniline is a derivative of N,N-dimethylaniline, featuring an allyl group at the para position of the benzene ring. While specific experimental data for this compound is limited in publicly available literature, its properties and synthesis can be inferred from closely related analogs.

Table 1: Physicochemical Properties of 4-Allyl-N,N-dimethylaniline and Related Compounds

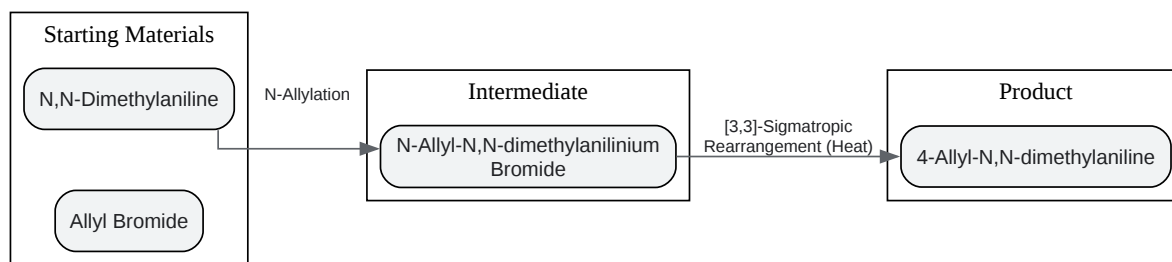
Property	4-Allyl-N,N-dimethylaniline (Predicted/Known)	N,N-Dimethylaniline	4-Bromo-N,N-dimethylaniline	4-Ethyl-N,N-dimethylaniline
CAS Number	51601-26-4[1]	121-69-7	586-77-6	94-34-8
Molecular Formula	C ₁₁ H ₁₅ N[1]	C ₈ H ₁₁ N	C ₈ H ₁₀ BrN	C ₁₀ H ₁₅ N
Molecular Weight	161.24 g/mol [1]	121.18 g/mol	200.09 g/mol	149.23 g/mol
Appearance	-	Yellowish to brownish oily liquid	White solid	-
Boiling Point	-	193-194 °C	264 °C	215-216 °C
Melting Point	-	2 °C	54-56 °C	-29 °C
Density	-	0.956 g/mL at 25 °C	-	0.923 g/mL at 20 °C

Synthesis and Experimental Protocols

Direct and detailed experimental protocols for the synthesis of 4-Allyl-N,N-dimethylaniline are not extensively reported. However, a plausible and historically significant method for the para-allylation of anilines is the Claisen rearrangement of the corresponding N-allylanilinium salt. Additionally, modern cross-coupling methods offer alternative routes.

Proposed Synthetic Pathway: Claisen Rearrangement

The most probable synthetic route involves a [2,2]-sigmatropic rearrangement, known as the Claisen rearrangement. This reaction would proceed via the formation of an N-allyl-N,N-dimethylanilinium salt, which upon heating, rearranges to the para-allyl product.



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Proposed synthesis of 4-Allyl-N,N-dimethylaniline.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on the general principles of the Claisen rearrangement of anilinium salts.

Step 1: N-Allylation of N,N-dimethylaniline

- To a stirred solution of N,N-dimethylaniline (1.0 eq) in a suitable aprotic solvent (e.g., acetone or acetonitrile), add allyl bromide (1.1 eq).
- Heat the reaction mixture at reflux for 4-6 hours, monitoring the reaction progress by TLC.
- Upon completion, cool the reaction mixture to room temperature. The N-allyl-N,N-dimethylanilinium bromide salt may precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.
- Wash the crude salt with a non-polar solvent (e.g., diethyl ether or hexane) to remove any unreacted starting material and dry under vacuum.

Step 2: Claisen Rearrangement

- Place the dried N-allyl-N,N-dimethylanilinium bromide salt in a round-bottom flask equipped with a reflux condenser.

- Heat the salt neat (or in a high-boiling solvent such as xylene) to a temperature of 180-220 °C. The rearrangement is typically carried out under an inert atmosphere (e.g., nitrogen or argon).
- Maintain the temperature for 2-4 hours, monitoring the formation of the product by TLC.
- After cooling, dissolve the reaction mixture in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic byproducts.
- Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure 4-Allyl-N,N-dimethylaniline.

Spectroscopic and Analytical Data (Predicted)

As experimental spectra for 4-Allyl-N,N-dimethylaniline are not readily available, the following data is predicted based on the analysis of its structural analogues.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for 4-Allyl-N,N-dimethylaniline

^1H NMR	Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~7.10	d, $J \approx 8.5$ Hz	2H	H-2, H-6 (aromatic)	
~6.70	d, $J \approx 8.5$ Hz	2H	H-3, H-5 (aromatic)	
~5.90	ddt, $J \approx 16.8, 10.1, 6.7$ Hz	1H	-CH=CH ₂	
~5.10	m	2H	-CH=CH ₂	
~3.35	d, $J \approx 6.7$ Hz	2H	-CH ₂ -Ar	
~2.95	s	6H	-N(CH ₃) ₂	

¹³ C NMR	Chemical Shift (ppm)	Assignment
~149.5	C-4 (aromatic)	
~138.0	-CH=CH ₂	
~129.5	C-1 (aromatic)	
~129.0	C-2, C-6 (aromatic)	
~115.5	-CH=CH ₂	
~113.0	C-3, C-5 (aromatic)	
~40.5	-N(CH ₃) ₂	
~39.0	-CH ₂ -Ar	

Infrared (IR) Spectroscopy (Predicted Characteristic Peaks):

- ~3080-3010 cm⁻¹: C-H stretching (aromatic and vinyl)
- ~2980-2800 cm⁻¹: C-H stretching (aliphatic, N-CH₃ and allyl CH₂)
- ~1640 cm⁻¹: C=C stretching (allyl)
- ~1610, 1510 cm⁻¹: C=C stretching (aromatic ring)
- ~990, 910 cm⁻¹: C-H bending (out-of-plane, vinyl)
- ~810 cm⁻¹: C-H bending (out-of-plane, para-disubstituted aromatic)

Mass Spectrometry (Predicted):

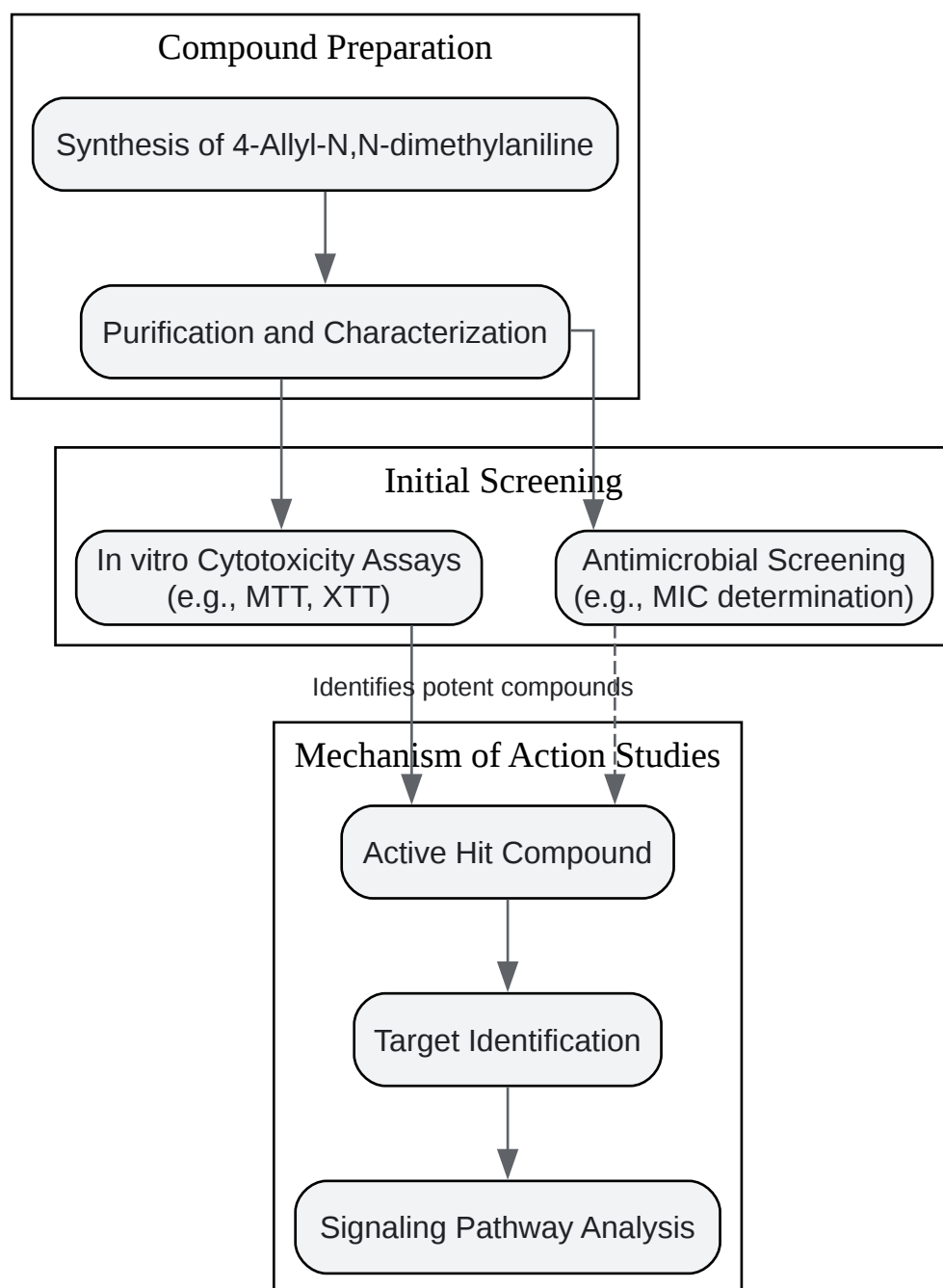
- Molecular Ion (M⁺): m/z = 161
- Major Fragments: Loss of a methyl group (m/z = 146), benzylic cleavage (m/z = 120), and fragments characteristic of the allyl and dimethylamino moieties.

Potential Biological Activity and Applications

While the biological profile of 4-Allyl-N,N-dimethylaniline has not been specifically reported, derivatives of aniline and N,N-dimethylaniline have been investigated for a range of pharmacological activities.^{[3][4][5][6]} The introduction of an allyl group can influence the lipophilicity, metabolic stability, and receptor-binding properties of a molecule, making 4-Allyl-N,N-dimethylaniline an interesting candidate for biological screening.

Potential areas of investigation include:

- **Anticancer Activity:** Many aniline derivatives have been explored as scaffolds for anticancer agents.^{[3][4][6]} The cytotoxicity of 4-Allyl-N,N-dimethylaniline against various cancer cell lines could be evaluated.
- **Antimicrobial Properties:** The core aniline structure is present in some antimicrobial compounds. The allyl functionality could potentially enhance activity against bacterial or fungal strains.
- **Enzyme Inhibition:** The electron-rich aromatic ring and the tertiary amine group could interact with the active sites of various enzymes, suggesting a role as a potential enzyme inhibitor.



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General workflow for biological evaluation.

Conclusion

4-Allyl-N,N-dimethylaniline represents an under-explored molecule with potential for further investigation in synthetic chemistry and medicinal chemistry. The synthetic routes analogous to

those for similar compounds are well-established, and its structural features suggest that it may possess interesting biological properties. This guide provides a foundational understanding for researchers interested in exploring the chemistry and potential applications of this and related compounds. Further experimental validation is necessary to confirm the predicted properties and to fully elucidate the biological significance of 4-Allyl-N,N-dimethylaniline.

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